molecular formula C16H16O4 B8648627 Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate

Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate

Cat. No.: B8648627
M. Wt: 272.29 g/mol
InChI Key: XHVFILZXFZYVRQ-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C16H16O4. This compound is characterized by the presence of a benzyloxy group, a hydroxymethyl group, and a benzoic acid methyl ester moiety. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate typically involves the esterification of 3-Benzyloxy-5-hydroxymethyl-benzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Benzyloxy-5-carboxybenzoic acid.

    Reduction: 3-Benzyloxy-5-hydroxymethyl-benzyl alcohol.

    Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-4-methoxy-benzoic acid methyl ester
  • 3,4-Bis-benzyloxy-5-methoxy-benzoic acid methyl ester
  • 3-Benzyloxy-4,5-dimethoxy-benzoic acid methyl ester

Uniqueness

Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate is unique due to the presence of both a benzyloxy group and a hydroxymethyl group on the benzoic acid methyl ester framework

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-19-16(18)14-7-13(10-17)8-15(9-14)20-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3

InChI Key

XHVFILZXFZYVRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(benzyloxy)-5-(methoxycarbonyl)benzoic acid (1 eq.) from the previous step in THF (0.2 M) at 0° C. was added borane-dimethylsulfide (1.5 eq.) and stirred at rt for 18 h. Additional borane-dimethylsulfide (3 eq.) was added and the reaction was stirred for another 2 h at rt. The reaction was slowly quenched with methanol and then concentrated in vacuo. The residue was diluted with EtOAc and washed with saturated aqueous NaHCO3 solution, and brine. The organic extract was dried over MgSO4 and concentrated in vacuo to give the title compound.
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